1-(3-Bromopropyl)theobromine

説明

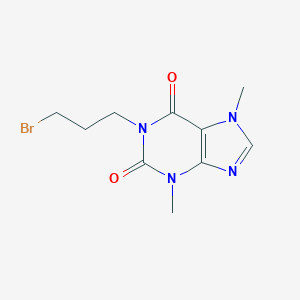

1-(3-Bromopropyl)theobromine (CAS: 6493-10-3) is a halogenated derivative of theobromine, a naturally occurring xanthine alkaloid. Structurally, it consists of a theobromine core (3,7-dimethylxanthine) modified with a 3-bromopropyl group at the 1-position (Figure 1). This substitution introduces enhanced electrophilicity and reactivity compared to non-halogenated analogs, making it valuable in pharmaceutical synthesis, particularly as an intermediate in the production of vasodilators like pentoxifylline .

Synthesis: The compound is synthesized via nucleophilic substitution of the sodium salt of theobromine with 1,3-dibromopropane, following methodologies analogous to those used for chloro- and iodo-propyl derivatives .

特性

IUPAC Name |

1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEJJEYAPRULFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396301 | |

| Record name | AC1MWQEH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-10-3 | |

| Record name | AC1MWQEH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Theobromine with 1,3-Dibromopropane

The primary synthesis of 1-(3-bromopropyl)theobromine involves the alkylation of theobromine (3,7-dimethylxanthine) with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution at the N1 position of the xanthine scaffold, facilitated by a two-step protocol:

-

Formation of the Alkylated Intermediate :

Theobromine (1 equiv.) is deprotonated using potassium carbonate (K₂CO₃, 3 equiv.) or sodium hydride (NaH, 1 equiv.) in anhydrous N,N-dimethylformamide (DMF). This generates a reactive alkoxide species, which subsequently reacts with 1,3-dibromopropane (2 equiv.) at elevated temperatures (50–80°C). The choice of base critically impacts reaction efficiency; NaH offers faster kinetics but requires stringent anhydrous conditions, whereas K₂CO₃ provides milder reactivity suitable for scale-up. -

Purification and Isolation :

Post-reaction, the crude product is extracted with dichloromethane (DCM) and purified via silica gel chromatography using a gradient of DCM:methanol (95:5). This yields this compound as a white solid with a reported yield of 61%.

Key Reaction Parameters :

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 50–80°C |

| Reaction Time | 2.5–3 hours |

| Base | K₂CO₃ or NaH |

| Molar Ratio | 1:2:3 (theobromine:dibromopropane:base) |

Optimization of Reaction Conditions

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating, reducing reaction times from hours to minutes. For instance, microwave irradiation at 80°C for 10 minutes achieves full conversion in analogous theophylline derivatives. However, for theobromine, conventional heating remains preferred due to its sensitivity to rapid thermal gradients, which may promote decomposition.

Comparative Analysis of Bases :

-

K₂CO₃ : Yields 61% with minimal side products.

-

NaH : Higher reactivity (86% yield in model reactions) but necessitates rigorous moisture exclusion.

Characterization and Analytical Data

Spectroscopic Identification

This compound is characterized via ¹H NMR, ¹³C NMR, and mass spectrometry. Key spectral features include:

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.50 (s, 1H, H-8 xanthine)

-

δ 4.16–4.11 (m, 2H, N-CH₂)

-

δ 3.97 (s, 3H, N-CH₃)

-

δ 3.56 (s, 3H, N-CH₃)

-

δ 3.43 (t, J = 6.9 Hz, 2H, Br-CH₂)

¹³C NMR (75 MHz, CDCl₃) :

Mass Spectrometry :

Comparative Analysis with Related Derivatives

Chain-Length Dependence in Alkylation

Varying the dibromoalkane chain length (C3–C8) alters reactivity and yield:

| Dibromoalkane | Yield (%) | Purification Difficulty |

|---|---|---|

| 1,3-Dibromopropane | 61 | Low |

| 1,5-Dibromopentane | 32 | Moderate |

| 1,6-Dibromohexane | 35 | Moderate |

Shorter chains (e.g., C3) favor faster kinetics due to reduced steric hindrance, whereas longer chains (C6–C8) necessitate prolonged reaction times and lower yields.

Applications in Medicinal Chemistry

This compound serves as a precursor for dual acetylcholinesterase inhibitors via subsequent amination or piperidine substitution. Its utility in adenosine receptor ligand development is underscored by its structural similarity to A₁-selective probes, where the bromopropyl chain enables fluorophore conjugation .

化学反応の分析

Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Oxidation and Reduction:

Major Products:

Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.

科学的研究の応用

Medicinal Chemistry

1-(3-Bromopropyl)theobromine is primarily investigated for its potential as a pharmacological agent due to its structural similarity to theobromine and caffeine. The modifications in its structure may enhance its interaction with various biological targets.

- Adenosine Receptor Modulation : Theobromine and its derivatives have been studied for their effects on adenosine receptors, which play a crucial role in cardiovascular health and neurological functions. Research indicates that this compound could exhibit altered binding affinities compared to theobromine, potentially leading to enhanced therapeutic effects .

- Vasodilatory Effects : Similar to theobromine, this compound may possess vasodilatory properties, making it a candidate for treating cardiovascular diseases. Studies have shown that theobromine can dilate coronary arteries, which suggests that its derivatives might also offer similar benefits .

Pharmacology

The pharmacological profile of this compound is under investigation for various applications:

- Cardiac Stimulation : Theobromine is known to be a cardiac stimulant, and derivatives like this compound may enhance this effect. Research into its pharmacokinetics reveals that it could have a longer half-life than caffeine, potentially offering prolonged effects in clinical settings .

- Anti-inflammatory Properties : The compound's structural modifications may provide anti-inflammatory benefits, similar to those observed with theobromine. This could make it useful in managing conditions characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: Cardiac Effects

A study conducted on the effects of methylxanthines demonstrated that compounds like this compound could enhance cardiac output in isolated heart models. This study highlights the potential for developing new cardiac therapies based on modified xanthines .

Case Study 2: Anti-inflammatory Activity

Research into the anti-inflammatory properties of theobromine derivatives suggests that this compound may inhibit inflammatory pathways effectively. In vitro studies showed significant reductions in pro-inflammatory cytokines when cells were treated with this compound, indicating its potential utility in inflammatory diseases .

作用機序

The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:

Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.

Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.

Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum

類似化合物との比較

Halogenated Theobromine Derivatives

The halogenated propyl chain significantly influences physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- Reactivity : Bromine’s intermediate electronegativity and leaving-group ability make this compound more reactive in SN2 reactions than chloro or iodo analogs .

- Toxicity : Allyl and propyl theobromine derivatives exhibit higher median lethal doses (LD₅₀) compared to brominated analogs, which may correlate with metabolic stability .

- Diuretic Effects : In dogs, this compound’s propyl analog showed 6× greater respiratory stimulation than caffeine, suggesting bromine’s role in enhancing bioactivity .

Non-Xanthine Bromopropyl Derivatives

Bromopropyl groups are also utilized in non-xanthine compounds, highlighting divergent applications:

Contrast with this compound :

- Solubility : Theobromine derivatives generally exhibit lower aqueous solubility compared to imidazolium ionic liquids due to the hydrophobic xanthine core .

- Biological Targets: While theobromine analogs target adenosine receptors and phosphodiesterases, bromopropyl-imidazole derivatives often interact with bacterial or fungal enzymes .

生物活性

1-(3-Bromopropyl)theobromine, a derivative of theobromine, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the addition of a bromopropyl group at the 1-position of the theobromine structure, which can influence its chemical properties and biological effects.

- Molecular Formula : C_{14}H_{16}BrN_{5}O_{2}

- Molecular Weight : Approximately 301.14 g/mol

- Structure : The presence of the bromopropyl group allows for unique reactivity patterns, particularly in nucleophilic substitution reactions.

This compound is primarily studied for its role as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that degrade cyclic nucleotides, which are critical for various cellular signaling pathways. By inhibiting these enzymes, this compound may enhance intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to several potential biological effects:

- Cognitive Enhancement : Increased levels of cAMP have been associated with improved memory and learning processes.

- Cardiovascular Effects : As a xanthine derivative, it may influence cardiovascular function through vasodilation and modulation of heart rate.

Stimulant Properties

Similar to other methylxanthines like caffeine and theobromine, this compound may exhibit stimulant properties. Research indicates that it could affect central nervous system activity, potentially leading to increased alertness and reduced fatigue.

Anti-inflammatory and Antioxidant Effects

Preliminary studies suggest that this compound might possess anti-inflammatory and antioxidant properties. These effects are hypothesized to arise from its structural similarity to other bioactive compounds found in cocoa, which have been shown to modulate inflammatory responses and oxidative stress.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Theobromine | C_{7}H_{8}N_{4}O_{2} | Natural stimulant; found in cacao; PDE inhibitor |

| Caffeine | C_{8}H_{10}N_{4}O_{2} | Widely consumed stimulant; more potent than theobromine |

| Theophylline | C_{7}H_{8}N_{4}O_{2} | Used for respiratory issues; similar effects |

| This compound | C_{14}H_{16}BrN_{5}O_{2} | Potential PDE inhibitor; unique brominated structure |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has indicated that this compound acts as a selective inhibitor of specific phosphodiesterases, which could have implications for memory enhancement and cognitive function.

- Cardiovascular Research : Studies on related compounds suggest that xanthines can improve endothelial function and reduce blood pressure through mechanisms involving cAMP signaling pathways .

- Neuroprotective Effects : Investigations into cocoa-derived compounds have shown that they can protect neurons against degeneration, potentially applicable to this compound due to its structural similarities .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopropyl)Theobromine in laboratory settings?

The synthesis typically involves alkylation of theobromine derivatives using bromopropylating agents. For example:

- Nucleophilic substitution : Reacting theobromine with 1,3-dibromopropane under reflux in methanol with triethylamine as a catalyst .

- Appel reaction : Using triphenylphosphine and N-bromosuccinimide (NBS) in dichloromethane to brominate hydroxypropyl precursors, followed by purification via column chromatography .

Q. Key considerations :

- Reaction temperature (e.g., ice-cooling for exothermic steps) .

- Catalyst selection (e.g., triethylamine for deprotonation) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the bromopropyl chain attachment via shifts at δ ~3.5–4.0 ppm (CHBr) and δ ~160–170 ppm (carbonyl groups) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. For example, orthogonal crystal systems (space group P222) with unit cell parameters Å, Å, Å .

- Mass spectrometry : Molecular ion peaks at m/z 273.01 (CHBrN) validate purity .

Q. What safety protocols are critical when handling brominated derivatives like this compound?

- Hazards : Skin/eye irritation (H315, H319) and acute toxicity (H302) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation .

- Storage : In airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How does molecular conformation influence the reactivity of this compound?

Crystallographic studies reveal:

- β-sheet-like interactions : NH groups participate in intermolecular hydrogen bonds (N–H⋯O), stabilizing conformations with phi (φ) angles of -151.9° and psi (ψ) angles of 130.4° .

- Steric effects : The bromopropyl chain’s orientation affects nucleophilic attack sites. For instance, bulky substituents may hinder SN2 mechanisms, favoring elimination .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. What side reactions occur during synthesis, and how are they minimized?

- Competing elimination : Formation of allylic bromides via dehydrohalogenation. Mitigated by:

- Lowering reaction temperatures .

- Using aprotic solvents (e.g., DCM) .

- Oxidation : Theobromine’s xanthine core may degrade under strong acidic conditions. Neutral pH and inert atmospheres (N) are recommended .

Methodological Comparison Table

| Synthetic Method | Conditions | Catalyst/Reagents | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | Reflux in methanol, 3 h | Triethylamine | Competing elimination |

| Appel reaction | Ice-cooling → RT, 16 h | NBS, triphenylphosphine | Exothermicity, byproduct removal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。